BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Methyl 5-Fluoro-
2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Methyl 5-Fluoro-2-
Compound Name: )
morpholinobenzoate
CAS No.: 1256633-20-1
Cat. No.: B596867
. J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-Fluoro-2-morpholinobenzoate, a
compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical
structure, nomenclature, plausible synthetic routes, and key physicochemical properties,
offering insights grounded in established chemical principles.

Chemical Identity and Structure

Methyl 5-Fluoro-2-morpholinobenzoate is a substituted aromatic compound featuring a
central benzene ring functionalized with a fluorine atom, a morpholine moiety, and a methyl
ester group.

e |[UPAC Name: methyl 5-fluoro-2-(morpholin-4-yl)benzoate
e CAS Number: 1256633-20-1
e Molecular Formula: C12H14FNO3

The unique arrangement of these functional groups imparts specific electronic and steric
properties to the molecule, making it a valuable scaffold for further chemical exploration. The
electron-withdrawing nature of the fluorine atom and the electron-donating character of the
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morpholino group create a distinct electronic environment on the benzene ring, influencing its
reactivity and potential biological interactions.

Structural Representation:

Caption: 2D Structure of Methyl 5-Fluoro-2-morpholinobenzoate.

Physicochemical Properties (Predicted)

While experimental data for this specific compound is not readily available in the literature, we
can predict its properties based on its structural analogues and established chemical principles.

Property Predicted Value Justification

Calculated from the molecular

Molecular Weight 239.24 g/mol
formula C12H14FNOs.
Similar substituted benzoates
Appearance White to off-white solid are typically crystalline solids
at room temperature.
The presence of the rigid
] ] aromatic ring and polar
Melting Point 80 - 120 °C ]
functional groups suggests a
moderate melting point.
Expected to be high due to the
Boiling Point > 300 °C molecular weight and polar
nature of the compound.
Soluble in common organic The ester and morpholine
Solubilt solvents (e.g., DMSO, DMF, moieties provide polarity, while
olubili
Y CH2Clz, Ethyl Acetate). the aromatic ring contributes to
Sparingly soluble in water. lipophilicity.

Proposed Synthetic Strategies

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be approached through several
logical pathways. Two primary strategies are outlined below, leveraging common and reliable
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organic reactions.

Strategy 1: Nucleophilic Aromatic Substitution followed
by Esterification

This two-step approach is a robust method for constructing the target molecule.

Morpholine, Base (e.g., K2COs) \ Methanol (MeOH), Acid Catalyst (e.g., H2SOa)
'—(_g_)—wolvem £.g.. DMSO), Heat 5-Fluoro-2-morpholinobenzoic Acid) Reflux >

Click to download full resolution via product page
Caption: Synthetic Pathway 1 for Methyl 5-Fluoro-2-morpholinobenzoate.
Step-by-Step Methodology:
e Synthesis of 5-Fluoro-2-morpholinobenzoic Acid:

o Rationale: The highly electronegative fluorine atoms on 2,5-difluorobenzoic acid activate
the aromatic ring for nucleophilic aromatic substitution (SnAr). Morpholine, a secondary
amine, acts as the nucleophile. The reaction is typically carried out in a polar aprotic
solvent like DMSO to facilitate the dissolution of the reactants and the stabilization of the
charged intermediate (Meisenheimer complex). A base is required to neutralize the
hydrofluoric acid byproduct.

o Protocol:

1. To a solution of 2,5-difluorobenzoic acid in DMSO, add an excess of morpholine (2-3
equivalents) and a base such as potassium carbonate (K2CO3) (2-3 equivalents).

2. Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Upon completion, cool the reaction mixture and pour it into water.

4. Acidify the aqueous solution with a mineral acid (e.g., HCI) to precipitate the product.
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5. Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-2-
morpholinobenzoic acid.

« Esterification to Methyl 5-Fluoro-2-morpholinobenzoate:

o Rationale: The carboxylic acid is converted to its corresponding methyl ester via Fischer
esterification. This acid-catalyzed reaction with an excess of methanol drives the
equilibrium towards the product.

o Protocol:

[EEN

. Suspend 5-fluoro-2-morpholinobenzoic acid in methanol.
2. Carefully add a catalytic amount of concentrated sulfuric acid (H2SOa).
3. Reflux the mixture for several hours, monitoring the reaction by TLC.

4. After completion, cool the reaction and neutralize the excess acid with a mild base (e.qg.,
saturated sodium bicarbonate solution).

5. Extract the product with an organic solvent like ethyl acetate.

6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

7. Purify the crude product by column chromatography on silica gel to obtain Methyl 5-
Fluoro-2-morpholinobenzoate.

Strategy 2: Esterification followed by Nucleophilic
Aromatic Substitution

This alternative route reverses the order of the key transformations.

Methanol (MeOH), Acid Catalyst (e.g., H2SOa) Morpholine, Base (e.g., K2COs)
'—P'Re”ux Methyl 2,5-Difluorobenzoate Solvent (e.g., DMSQ), Heat >

Click to download full resolution via product page
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Caption: Synthetic Pathway 2 for Methyl 5-Fluoro-2-morpholinobenzoate.
Step-by-Step Methodology:
o Synthesis of Methyl 2,5-Difluorobenzoate:

o Rationale: The starting carboxylic acid is first protected as a methyl ester. This can prevent
potential side reactions involving the carboxylic acid group in the subsequent SnAr step.

o Protocol: This step follows a standard Fischer esterification procedure as described in
Strategy 1, Step 2, using 2,5-difluorobenzoic acid as the starting material.

» Nucleophilic Aromatic Substitution:

o Rationale: Similar to Strategy 1, the fluorine atom at the 2-position of the methyl 2,5-
difluorobenzoate is displaced by morpholine. The electron-withdrawing ester group further
activates the ring towards nucleophilic attack.

o Protocol: This step follows the SnAr procedure described in Strategy 1, Step 1, using
methyl 2,5-difluorobenzoate as the electrophile. The workup will involve direct extraction of
the product into an organic solvent, followed by purification.

Spectroscopic Characterization (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of the
synthesized compound.

e 1H NMR (Proton Nuclear Magnetic Resonance):

o Aromatic protons (3H) are expected to appear as multiplets in the range of 4 7.0-8.0 ppm,
showing coupling to the fluorine atom.

o The methyl ester protons (3H) will likely be a singlet around & 3.8-4.0 ppm.

o The morpholine protons (8H) will appear as two multiplets, corresponding to the
methylene groups adjacent to the nitrogen and oxygen atoms, typically in the range of &
3.0-4.0 ppm.
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e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

(¢]

The carbonyl carbon of the ester is expected around & 165-170 ppm.

[¢]

Aromatic carbons will appear in the region of  110-160 ppm. The carbon attached to the
fluorine will show a large C-F coupling constant.

[¢]

The methoxy carbon of the ester will be around 6 50-55 ppm.

[e]

The morpholine carbons will be visible in the range of & 45-70 ppm.
e Mass Spectrometry (MS):

o The molecular ion peak (M*) for C12H14FNOs would be observed at m/z = 239.0958
(calculated). High-resolution mass spectrometry (HRMS) would be used to confirm the
elemental composition.

Potential Applications and Relevance in Drug
Discovery

The structural motifs present in Methyl 5-Fluoro-2-morpholinobenzoate suggest its potential
as a valuable building block in drug discovery programs.

e Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is
often incorporated to improve physicochemical properties such as solubility and metabolic
stability.[1] It can also serve as a key pharmacophoric element, engaging in hydrogen
bonding interactions with biological targets.[2]

e Fluorine Atom: The introduction of a fluorine atom can significantly impact a molecule's
pharmacokinetic and pharmacodynamic properties.[3] It can enhance metabolic stability by
blocking sites of oxidation, increase binding affinity to target proteins, and modulate the pKa
of nearby functional groups.[4]

o Substituted Benzoate Core: This scaffold is prevalent in a wide range of biologically active
molecules, including anti-inflammatory, anti-cancer, and anti-microbial agents.
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Given these features, Methyl 5-Fluoro-2-morpholinobenzoate is a promising starting point for
the synthesis of novel compounds with potential therapeutic applications. Further derivatization
of the ester functionality or modifications to the aromatic ring could lead to the discovery of new
drug candidates.

Conclusion

Methyl 5-Fluoro-2-morpholinobenzoate is a synthetically accessible and medicinally relevant
molecule. This guide has provided a detailed overview of its structure, nomenclature, and
plausible synthetic routes, along with predicted physicochemical and spectroscopic properties.
The strategic combination of a fluorinated benzene ring, a morpholine substituent, and a methyl
ester group makes this compound an attractive scaffold for the development of novel
therapeutic agents. Further research into its synthesis and biological evaluation is warranted to
fully explore its potential in the field of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/publication/362547000_A_review_on_pharmacological_profile_of_Morpholine_derivatives
https://www.organic-chemistry.org/synthesis/C2O/esters.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9654153/
https://pubchem.ncbi.nlm.nih.gov/compound/2879154
https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-nas/
https://www.researchgate.net/publication/371217036_Esterification_of_fluorinated_aromatic_carboxylic_acids_with_methanol_by_using_UiO-66-NH2_as_a_heterogeneous_catalyst_and_process_optimization_by_the_Taguchi_method
https://sciencescholar.us/journal/index.php/ijhs/article/view/5835
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587132/
https://www.unipa.it/dipartimenti/stebicef/ppbm/tesi_dottorato_ciclo_XXVI/Tesi_di_dottorato_Silvia_La_Cognata.pdf/
https://www.chem.ucla.edu/~harding/IGOC/A/acidtoester.html
https://www.mdpi.com/1422-8599/2022/4/M1492/pdf
https://www.researchgate.net/figure/Pharmacological-profile-of-morpholine-and-its-derivatives-Several-enzyme-inhibitors-as_fig1_362547000
https://www.benchchem.com/product/b596867?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 1. researchgate.net [researchgate.net]

e 2.researchgate.net [researchgate.net]

o 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nim.nih.gov]
e 4. mdpi.com [mdpi.com]

e To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-Fluoro-2-
morpholinobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b59686 7#methyl-5-fluoro-2-morpholinobenzoate-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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